![molecular formula C13H9ClN2 B2753347 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine CAS No. 77250-69-2](/img/structure/B2753347.png)
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is a chemical compound with the IUPAC name this compound . It has a molecular weight of 256.69 . This compound is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[1,5-a]pyridine synthesis .科学的研究の応用
Corrosion Inhibition
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine derivatives have been evaluated for their effectiveness in inhibiting corrosion. In one study, derivatives of this compound were assessed as inhibitors against mild steel corrosion in hydrochloric acid. These inhibitors showed high performance, with some achieving inhibition percentages of up to 90%. Potentiodynamic Polarization indicated that the derivatives acted as mixed-type inhibitors. The study utilized techniques like Electrochemical Impedance Spectroscopy, Scanning Electron Microscopy, and computational approaches to support these findings (Saady et al., 2021).
Biological Activity
Derivatives of this compound have been synthesized and tested for biological activity against bacteria and fungi. Some of these derivatives demonstrated moderate activity, which was determined using assays for antimicrobial effectiveness. These studies provide insights into the potential uses of these compounds in medicinal chemistry and drug development (Bhuva et al., 2015).
Photophysical Investigation
Research into imidazo[1,5-a]pyridine-based fluorophores reveals their potential as fluorescent membrane probes. These compounds, due to their photophysical properties and solvatochromic behavior, are suitable for studying membrane dynamics, hydration, and fluidity, which are essential for monitoring cellular health and exploring biochemical pathways. This research points towards the potential of imidazo[1,5-a]pyridine derivatives in chemical biology and sensor technology (Renno et al., 2022).
Electrosynthesis
3-Acyl imidazo[1,5-a]pyridines, which have pharmaceutical significance, have been synthesized using electrochemical methods. This approach allows for the direct synthesis of these compounds in a more efficient manner compared to traditional multi-step reactions. This development highlights the role of electrochemical processes in enhancing the synthesis of pharmaceutical moieties (Wang et al., 2022).
Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds, including derivatives of this compound, have been explored for their potential in treating heart and circulatory failures. Their anticholinesterase activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated, indicating their therapeutic potential in pharmaceutical applications (Kwong et al., 2019).
将来の方向性
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Therefore, the future directions of research on 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine and its derivatives could involve these areas.
作用機序
Target of Action
Imidazo[1,5-a]pyridine derivatives have been found to interact with various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr2) . The role of VEGFR2 is crucial in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been shown to interact with their targets through various mechanisms, such as phosphorylation .
Biochemical Pathways
For instance, they have been shown to affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and antineoplastic effects .
生化学分析
Biochemical Properties
It is known that imidazo[1,5-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that imidazo[1,5-a]pyridine derivatives may have anticancer properties, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that imidazo[1,5-a]pyridines may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDFXXDMJXVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
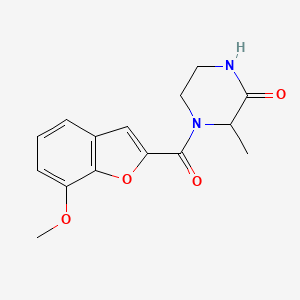
![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)
![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)
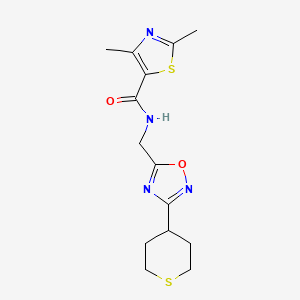
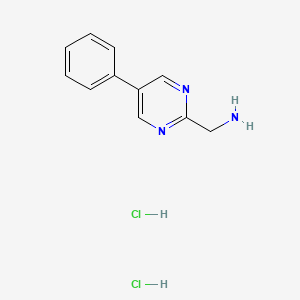
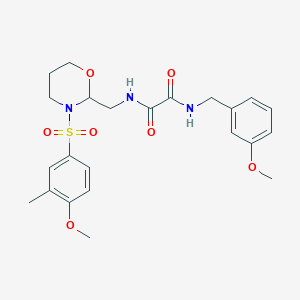
amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)
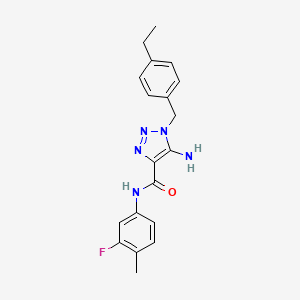
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2753283.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)
